molecular formula C25H19F3N2O3 B2564853 (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327194-60-4

(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2564853
CAS No.: 1327194-60-4
M. Wt: 452.433
InChI Key: IWHUGDHUXWEOFB-OLFWJLLRSA-N
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Description

(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H19F3N2O3 and its molecular weight is 452.433. The purity is usually 95%.
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Biological Activity

The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • Molecular Weight : 367.35 g/mol

This compound features a chromene core with various substituents that contribute to its biological activity.

Recent studies have indicated that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown to inhibit enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which is crucial in glucose metabolism. For instance, a related compound demonstrated an IC50 value of approximately 2.0 nM, indicating strong inhibition potential .
  • Anticancer Properties : The compound's structural analogs have been studied for their ability to induce apoptosis in cancer cells. For example, a study highlighted that specific chromene derivatives could activate p53 pathways, leading to increased cancer cell death .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases.

Table 1: Biological Activity Overview

Activity TypeMechanismReference
Enzyme InhibitionDPP-4 Inhibition
Anticancer ActivityInduction of Apoptosis
Anti-inflammatoryReduction of Inflammatory Markers

Case Studies

  • DPP-4 Inhibition Study :
    • A study evaluated the pharmacological effects of similar chromene derivatives on DPP-4 activity. The results indicated that a specific derivative showed over 80% inhibition at a dose of 3 mg/kg within 24 hours, comparable to established medications like omarigliptin .
  • Cancer Cell Line Testing :
    • In vitro tests on various cancer cell lines revealed that compounds with similar structures significantly inhibited cell proliferation. The most potent derivatives had IC50 values ranging from 0.3 to 1.2 μM across different cell lines .
  • Inflammation Model :
    • A mouse model was used to assess the anti-inflammatory effects of the compound. Results showed a significant reduction in pro-inflammatory cytokines when treated with the compound compared to controls .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3/c1-15-10-11-21(16(2)12-15)30-23(31)20-13-17-6-3-4-9-22(17)32-24(20)29-18-7-5-8-19(14-18)33-25(26,27)28/h3-14H,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHUGDHUXWEOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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